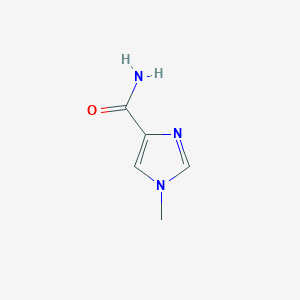

1-methyl-1H-imidazole-4-carboxamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 1-methyl-1H-imidazole involves various strategies. For instance, the base-catalyzed cyclization of (Z)-N-(2-amino-1,2-dicyanovinyl)formamidine leads to the formation of 5-amino-4-(cyanoformimidoyl)-1H-imidazole, which can further react with ketones and aldehydes to yield a variety of dihydropurine and purine derivatives . Another approach includes the lithiation of 4-bromo-1-methyl-1H-imidazole derivatives with tert-butyllithium, which is a method used in the synthesis of marine alkaloid analogs . Additionally, a one-pot synthesis method has been reported for the creation of trisubstituted imidazoles, which involves the in situ generation of enaminones, followed by α-nitrosation and intramolecular heterocyclization .

Molecular Structure Analysis

The molecular structure of compounds derived from 1-methyl-1H-imidazole can be complex and diverse. For example, the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate have been reported, which was obtained as a side product during the synthesis of an antitubercular agent . This highlights the structural variability and the potential for unexpected outcomes during the synthesis of imidazole derivatives.

Chemical Reactions Analysis

The reactivity of 1-methyl-1H-imidazole derivatives is demonstrated by their ability to undergo various chemical reactions. The compound 5-amino-4-(cyanoformimidoyl)-1H-imidazole reacts with different ketones and aldehydes to produce novel imidazole derivatives, including dihydropurines and imidazo[1,5-c]imidazole derivatives . These reactions showcase the versatility of imidazole compounds in forming new chemical bonds and structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-methyl-1H-imidazole are not detailed in the provided papers, the properties of its derivatives can be inferred. The reactivity of these compounds with various reagents indicates a level of chemical stability and reactivity that is useful in synthetic chemistry. The ability to form stable crystal structures, as seen in the X-ray and DFT study of the methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, also suggests that these compounds can be characterized and manipulated under laboratory conditions .

Wissenschaftliche Forschungsanwendungen

Crystal and Molecular Structures

- Research on 1-methyl-1H-imidazole-4-carboxamide includes the study of its crystal and molecular structures. For instance, a study examined the structures of a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, obtained as a side product in the synthesis of an antitubercular agent. This research contributes to understanding the structural aspects of similar imidazole derivatives (Richter et al., 2023).

Photochemical Behavior

- The photochemical behavior of compounds similar to 1-methyl-1H-imidazole-4-carboxamide has been studied. For example, an investigation into the photochemical rearrangement of 2-methyl-5-nitro-1H-imidazoles in water-containing solutions led to the understanding of the photorearrangement process and its subsequent chemical reactions (Pfoertner & Daly, 1987).

Mechanisms of Action in Cells

- The mechanism of action of derivatives of 1-methyl-1H-imidazole-4-carboxamide in mammalian cells has been a subject of study. For instance, research on 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (DIC) revealed its increased lethality to certain cells in the presence of light and its interaction with DNA and RNA (Gerulath & Loo, 1972).

Synthesis and Characterization

- The synthesis and characterization of imidazole derivatives are key areas of research. A study demonstrated the conversion of 5-amino-1H-imidazole-4-carboxamide hydrochloride into a series of 2-methyl-6-(arylamino)purines, illustrating the versatility of imidazole compounds in organic synthesis (Andersen & Pedersen, 1985).

Theoretical Studies

- Theoretical studies have been conducted on 1-methyl-1H-imidazole-4-carboxamide derivatives to understand their chemical behavior. For instance, the one-carbon unit transfer mechanism between 1-methyl-5-amino-4-carboxamide imidazole and N1-methyl-N1-acryloyl-formamide was investigated, providing insights into the reaction pathways and energy barriers (Qiao et al., 2005).

Effects on DNA

- Studies on the alteration of DNA by compounds similar to 1-methyl-1H-imidazole-4-carboxamide highlight the interaction of these chemicals with genetic material. For example, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide was investigated for its effects on DNA, showing its rapid hydrolysis and interaction with DNA base and phosphate constituents (Mizuno & Decker, 1976).

Zukünftige Richtungen

The future directions in the field of imidazole derivatives involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their diverse range of applications . The versatility and utility of imidazole derivatives make them both highly topical and necessary for future research .

Eigenschaften

IUPAC Name |

1-methylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-2-4(5(6)9)7-3-8/h2-3H,1H3,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDCMXSTPBEJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561345 | |

| Record name | 1-Methyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-imidazole-4-carboxamide | |

CAS RN |

129993-47-1 | |

| Record name | 1-Methyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

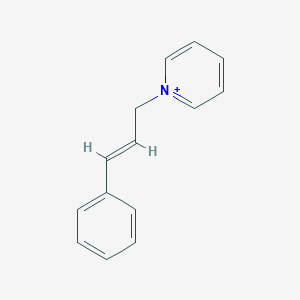

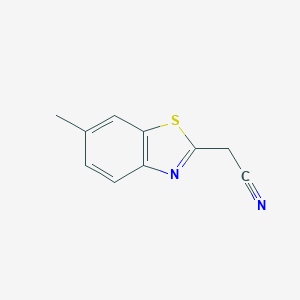

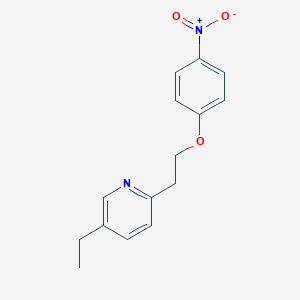

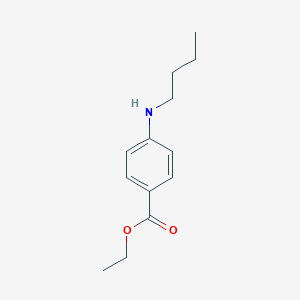

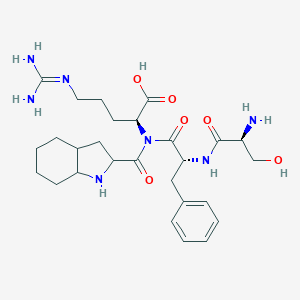

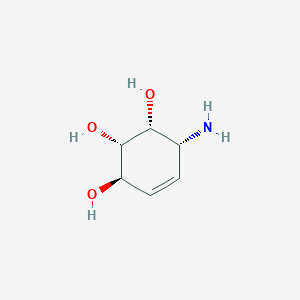

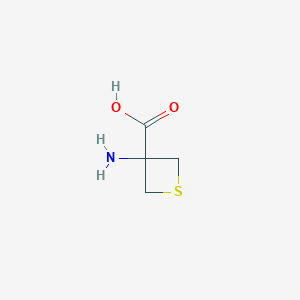

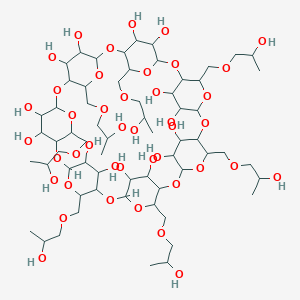

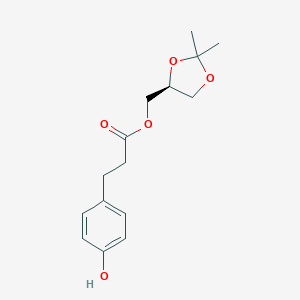

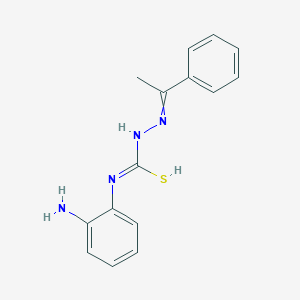

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)